[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for the compound is (2S)-2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid . This nomenclature reflects the compound’s stereochemistry, functional groups, and backbone structure. The (S) -configuration at the chiral center indicates the spatial arrangement of the cyclohexyl and Fmoc-protected amino groups relative to the acetic acid moiety.
The structural formula (Figure 1) comprises:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety for the amino group.
- A cyclohexyl substituent attached to the alpha-carbon of the glycine backbone.
- An acetic acid terminal group.
The molecular formula is C₂₃H₂₅NO₄ , with a molecular weight of 379.46 g/mol . The 2D structural representation highlights the Fmoc group’s planar aromatic system and the cyclohexyl ring’s chair conformation, both critical for steric and electronic interactions in synthetic applications.
CAS Registry Number and Regulatory Databases
The compound’s CAS Registry Number is 161321-36-4 , a unique identifier critical for regulatory compliance and database searches. Key regulatory and chemical databases include:
| Database/Identifier | Entry/Reference |
|---|---|
| European Community (EC) Number | 857-385-0 |
| PubChem CID | 6976353 |
| DSSTox Substance ID | DTXSID70426273 |
| Wikidata | Q72478441 |
| MDL Number | MFCD00190878 |
These entries enable cross-referencing of chemical, toxicological, and safety data across platforms like the ECHA Information on Chemicals and PubChem . The compound is listed under REACH regulations, with detailed substance information available in the ECHA CHEM database . Regulatory filings emphasize its use in research and development, excluding commercial consumer applications.
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-cyclohexylethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H29NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,1-3,8-9,14-17H2,(H,27,28) |
InChI Key |
KKJXTPWIZRBIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis via Dicyclohexylammonium (DCHA) Adducts
Two-Step Ionic Adduct Method
The most widely cited approach involves forming a stable dicyclohexylammonium–amino acid adduct to prevent undesired oligomerization.
- Step 1 : Glycine reacts with dicyclohexylamine (DCHA) in acetone to form a crystalline ionic adduct. This step moderates the nucleophilicity of the glycine carboxylate, minimizing mixed anhydride formation.
- Step 2 : The adduct is treated with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under mild alkaline conditions (pH 8–9) to introduce the Fmoc group. Subsequent alkylation with 2-cyclohexylethyl bromide completes the substitution.
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone/Water (1:1) | |
| Temperature | 0–5°C (Step 2) | |
| Yield | 82–93% | |
| Purity (HPLC) | >98% |
Advantages : High purity, scalable.
Limitations : Requires strict pH control to avoid hydrolysis of Fmoc.
Solid-Phase Submonomer Approach
Resin-Bound Alkylation
This method, adapted from peptoid synthesis protocols, uses 2-chlorotrityl chloride (2-CTC) resin to anchor the carboxylic acid:
- Acylation : Bromoacetic acid is coupled to the resin using N,N'-diisopropylcarbodiimide (DIC).
- Displacement : The resin-bound bromide reacts with 2-cyclohexylethylamine in N-methylpyrrolidinone (NMP) at 35°C for 4–6 hours.
- Fmoc Protection : The free amine is protected using Fmoc-Cl in the presence of N,N-diisopropylethylamine (DIPEA).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | DIC | |
| Displacement Time | 4–6 hours | |
| Final Cleavage | 95% TFA/Water | |
| Yield | 60–75% |
Advantages : Ideal for combinatorial libraries.
Limitations : Lower yields due to incomplete displacement.
Enzymatic Resolution for Chiral Derivatives
Kinetic Resolution Using L-Acylase
For enantiomerically pure derivatives, N-acetyl-DL-α-cyclohexylethylglycine is treated with L-acylase (pH 7.0–7.5, 37°C) to selectively hydrolyze the L-isomer. The resolved product is then Fmoc-protected.
Process Metrics:
| Parameter | Value | Source |
|---|---|---|
| Enzyme Loading | 0.2–0.5% (w/w) | |
| Reaction Time | 24 hours | |
| ee Value | >99.5% | |
| Overall Yield | 85–90% |
Advantages : High enantioselectivity.
Limitations : Requires additional steps for racemization and recycling.
Crystallization and Purification
Solvent Optimization
Post-synthesis, the crude product is crystallized using isopropyl alcohol (IPA) as an antisolvent. Neutralization with HCl (pH 2–3) induces precipitation.
Purification Data:
| Solvent System | Purity Improvement | Source |
|---|---|---|
| IPA/Water (1:4) | 91% → 99% | |
| Ethyl Acetate | 88% → 97% |
Critical Factor : Slow cooling (0.5°C/min) enhances crystal uniformity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Chirality Control |
|---|---|---|---|---|
| Solution-Phase | 82–93 | 98–99 | High | Limited |
| Solid-Phase | 60–75 | 95–98 | Moderate | None |
| Enzymatic | 85–90 | 99+ | Low | Excellent |
Challenges and Mitigation Strategies
Oligomerization :
Low Alkylation Efficiency :
Fmoc Deprotection During Storage :
- Cause : Moisture sensitivity.
- Solution : Store under inert gas at −20°C.
Chemical Reactions Analysis
[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as sodium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves the protection of amino groups in peptides and proteins. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved include interactions with amino acids and peptides, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Physicochemical Properties
- Lipophilicity : Cyclohexyl-containing compounds (target and cyclohexyl analog) exhibit higher logP values compared to phenyl or piperazine derivatives, favoring passive diffusion in biological systems.
- Solubility: Amino-substituted analogs (e.g., Fmoc-(4-aminophenyl)acetic acid) show improved aqueous solubility due to polar NH₂ groups .
- Thermal Stability : Mesityl and cyclohexyl derivatives display enhanced thermal stability in TGA analyses, attributed to steric protection of the Fmoc group .
Biological Activity
The compound [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid (CAS: 2680615-14-7) is a derivative of glycine, characterized by its unique structural features that contribute to its biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of peptide-based drugs.
- Molecular Formula : C25H29NO4
- Molar Mass : 407.5 g/mol
- Structure : The compound features a cyclohexylethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are essential for its biological interactions and stability in various environments.
The biological activity of this compound primarily involves its role as a peptide coupling agent and its interaction with various biological targets. The Fmoc group enhances the compound's solubility and stability, making it an effective candidate for peptide synthesis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant activity against certain bacterial strains through inhibition of the Type III secretion system (T3SS). This mechanism is crucial as T3SS is often involved in the pathogenicity of various bacteria, including Escherichia coli and Salmonella species. For instance, concentrations around 50 μM showed approximately 50% inhibition of T3SS-mediated secretion in experimental setups .
Case Studies
- Antimicrobial Activity :
- Peptide Synthesis :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H29NO4 |
| Molar Mass | 407.5 g/mol |
| CAS Number | 2680615-14-7 |
| Solubility | Soluble in DMF and DMSO |
| Biological Targets | T3SS, Peptide Synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
